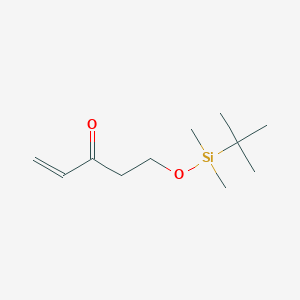

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is a chemical compound that participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .

Synthesis Analysis

The synthesis of similar compounds involves cooling a solution of dichlorodimethylsilane in pentane to 0°C, then adding a pentane solution of tert-butyl lithium under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then the temperature is raised to 25°C and the reaction continues for 48 hours. Distillation collects the fraction at 125°C (97.5kPa), which solidifies upon standing to yield tert-butyl dimethyl chlorosilane .Molecular Structure Analysis

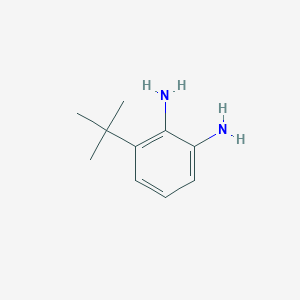

The molecular formula of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is C11H22O2Si . The InChI code is 1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 . The molecular weight is 214.38 g/mol .Chemical Reactions Analysis

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 86-89°C and a boiling point of 128°C. It is soluble in most organic solvents and is typically used in CH2Cl2, THF, and DMF .Scientific Research Applications

Synthesis of Polyphosphazenes

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one: is utilized in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . These polymers have a range of applications, including biomedicine, due to their biocompatibility and biodegradability. The compound acts as a precursor in the polymerization process, leading to materials with potential use in drug delivery systems.

Precursor for Biologically Active Compounds

The compound serves as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have shown promise in various therapeutic areas, including anticancer and anti-inflammatory treatments.

Reagent in Total Synthesis

It is an important reagent in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These molecules are significant due to their antifungal, anticancer, and other pharmacological activities.

Aldol Reactions

This compound can act both as an aldol donor and acceptor in stereocontrolled reactions . Aldol reactions are crucial in organic synthesis, allowing for the construction of carbon-carbon bonds and the formation of complex molecules.

properties

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNCODWOHJLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2363103.png)

![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)